Faranal

Description

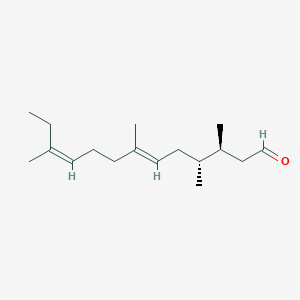

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H30O |

|---|---|

Molecular Weight |

250.4 g/mol |

IUPAC Name |

(3S,4R,6E,10Z)-3,4,7,11-tetramethyltrideca-6,10-dienal |

InChI |

InChI=1S/C17H30O/c1-6-14(2)8-7-9-15(3)10-11-16(4)17(5)12-13-18/h8,10,13,16-17H,6-7,9,11-12H2,1-5H3/b14-8-,15-10+/t16-,17+/m1/s1 |

InChI Key |

RXBWBMXVYZIXDB-CMRHPFDRSA-N |

Isomeric SMILES |

CC/C(=C\CC/C(=C/C[C@@H](C)[C@@H](C)CC=O)/C)/C |

Canonical SMILES |

CCC(=CCCC(=CCC(C)C(C)CC=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Trailblazer's Scent: A Technical Guide to the Discovery and Identification of Faranal

An in-depth exploration of the chemical ecology of the Pharaoh ant's trail pheromone, from its discovery and structural elucidation to its biosynthesis and the experimental methodologies that unveiled its role in social communication.

Introduction

The intricate social fabric of ant colonies is woven together by a complex language of chemical signals known as pheromones. Among these, trail pheromones are paramount, guiding legions of workers with remarkable precision to food sources, new nest sites, and in orchestrating mass recruitment. This technical guide delves into the seminal discovery and identification of faranal, the potent trail pheromone of the Pharaoh ant, Monomorium pharaonis. This species, a notorious indoor pest, utilizes this compound, a unique sesquiterpenoid, to create enduring chemical pathways, a testament to the efficiency of their chemical communication. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the key experimental protocols, quantitative data, and the biosynthetic and signaling pathways associated with this fascinating molecule.

Chemical Identification and Properties of this compound

The groundbreaking identification of this compound was first reported by Ritter et al. in 1977.[1][2] Through meticulous extraction and analysis of compounds from the Dufour's gland of worker ants, they isolated the active component responsible for trail-following behavior.[1][2][3] The structure of this compound was elucidated as (3S, 4R)-(6E, 10Z)-3, 4, 7, 11-tetramethyl-6,10-tridecadienal, a terpenoid bearing a structural relationship to juvenile hormone II.

Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₃₀O |

| Molecular Weight | 250.42 g/mol |

| IUPAC Name | (3S, 4R, 6E, 10Z)-3,4,7,11-tetramethyltrideca-6,10-dienal |

| CAS Number | 65395-99-5 |

| Class | Acyclic Sesquiterpenoid Aldehyde |

Table 2: Representative Mass Spectrometry Data (Electron Ionization - EI) for a this compound-like Structure

| m/z | Relative Intensity (%) | Putative Fragment |

| 250 | 5 | [M]⁺ (Molecular Ion) |

| 235 | 10 | [M - CH₃]⁺ |

| 221 | 15 | [M - C₂H₅]⁺ |

| 207 | 20 | [M - C₃H₇]⁺ |

| 136 | 80 | [C₁₀H₁₆]⁺ (Terpene fragment) |

| 69 | 100 | [C₅H₉]⁺ (Isoprenyl fragment) |

| 41 | 90 | [C₃H₅]⁺ |

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (in ppm) for Key Functional Groups in a this compound-like Structure

| Group | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| Aldehyde (-CHO) | 9.5 - 10.0 (t) | 200 - 205 |

| Vinylic protons (-CH=) | 5.0 - 5.5 (m) | 120 - 140 |

| Allylic protons (-C-CH=) | 1.9 - 2.2 (m) | 25 - 40 |

| Methyl groups (-CH₃) | 0.8 - 1.7 (d, s) | 15 - 25 |

| Aliphatic chain (-CH₂-, -CH-) | 1.2 - 1.8 (m) | 20 - 50 |

Experimental Protocols

The identification of this compound was reliant on a combination of meticulous extraction techniques, sophisticated analytical methods, and carefully designed bioassays. The following sections detail the generalized protocols that are central to the discovery and characterization of insect trail pheromones like this compound.

Pheromone Extraction

Objective: To isolate the trail pheromone from its glandular source.

Protocol: Solvent Extraction of Dufour's Glands

-

Ant Collection: Collect a large number of worker ants (Monomorium pharaonis).

-

Gland Dissection: Under a dissecting microscope, carefully dissect the Dufour's gland, located in the posterior abdomen of each worker ant.

-

Solvent Extraction: Pool the dissected glands in a vial containing a small volume of a non-polar solvent such as hexane (B92381) or dichloromethane.

-

Extraction Period: Allow the glands to soak in the solvent for a sufficient period (e.g., 24 hours) at a low temperature (e.g., 4°C) to ensure complete extraction of the lipophilic pheromone components.

-

Filtration and Concentration: Carefully remove the glandular tissue and filter the solvent extract. The extract is then concentrated under a gentle stream of nitrogen to a small volume for subsequent analysis.

Chemical Analysis

Objective: To separate, identify, and structurally elucidate the active pheromone component.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Injection: Inject a small aliquot (e.g., 1 µL) of the concentrated gland extract into the GC-MS system.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas through a capillary column. The separation of compounds is based on their volatility and interaction with the stationary phase of the column. A typical temperature program would start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 250°C) to elute compounds with a wide range of boiling points.

-

Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer. In the ion source (typically using electron ionization), the molecules are fragmented into characteristic ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

-

Data Analysis: The resulting mass spectrum for each chromatographic peak provides a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries or by interpreting the fragmentation pattern.

Behavioral Bioassay

Objective: To confirm the biological activity of the isolated and identified compound as a trail pheromone.

Protocol: Trail-Following Bioassay [4]

-

Arena Setup: A Y-shaped or linear trail is drawn on a neutral substrate (e.g., filter paper or a glass surface) within a controlled arena.

-

Trail Application: A solution of the putative pheromone (or a gland extract) in a volatile solvent is applied along one arm of the Y-maze or along the linear path. The other arm or a parallel path is treated with the solvent alone as a control.[4]

-

Ant Introduction: Individual worker ants are introduced at the start of the trail.

-

Observation and Quantification: The behavior of the ant is observed and recorded. Key metrics include:

-

The percentage of ants that choose the pheromone-treated path over the control path.

-

The distance the ant follows the trail.

-

The speed and tortuosity of the ant's movement along the trail.

-

-

Statistical Analysis: The results are statistically analyzed to determine if the observed preference for the treated trail is significant.

Biosynthesis and Signaling Pathway

This compound Biosynthesis

This compound is a terpenoid, and its biosynthesis follows the general isoprenoid pathway.[5][6][7][8][9][10][11][12][13] The pathway begins with simple precursors and builds up the characteristic carbon skeleton. While the specific enzymes that catalyze the final steps to produce the unique structure of this compound in Monomorium pharaonis have not been fully elucidated, the general pathway provides a strong framework.

Caption: Generalized biosynthetic pathway of this compound.

Experimental Workflow for this compound Identification

The process of discovering and identifying this compound involved a logical progression of experimental steps, from initial behavioral observations to final chemical characterization.

Caption: Experimental workflow for the identification of this compound.

This compound Signaling Pathway

The perception of this compound by a worker ant initiates a cascade of events leading to a behavioral response. While the precise molecular details of the this compound signaling pathway are not fully characterized, a general model of insect olfaction can be proposed.

Caption: Generalized signaling pathway for this compound perception.

Conclusion

The discovery and identification of this compound represent a landmark achievement in the field of chemical ecology. It not only unveiled a key component of the Pharaoh ant's communication system but also provided a powerful example of the intricate chemical strategies employed by social insects. The methodologies developed and refined for its characterization have become standard practice in the study of insect pheromones. For researchers in pest management, understanding the biosynthesis and perception of this compound opens avenues for the development of novel and targeted control strategies. For those in drug development, the enzymes of the isoprenoid pathway represent potential targets for inhibitor design. This technical guide serves as a foundational resource, summarizing the critical knowledge and experimental approaches that have illuminated the chemical world of this ubiquitous and fascinating insect.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. avon-pestcontrol.co.uk [avon-pestcontrol.co.uk]

- 3. Trail pheromone - Wikipedia [en.wikipedia.org]

- 4. entomologyjournals.com [entomologyjournals.com]

- 5. "Isoprenoid metabolism in lepidopteran insects and plants" by Ryan Edward Denton [docs.lib.purdue.edu]

- 6. researchgate.net [researchgate.net]

- 7. Isoprenoid biosynthesis: The evolution of two ancient and distinct pathways across genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Negative regulation of plastidial isoprenoid pathway by herbivore-induced β-cyclocitral in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoprenoid Biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. [PDF] Non-mevalonate isoprenoid biosynthesis: enzymes, genes and inhibitors. | Semantic Scholar [semanticscholar.org]

- 12. Isoprenoid biosynthesis enzymes | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. A new family of enzymes catalyzing the first committed step of the methylerythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Faranal: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Faranal, with the IUPAC name (3S,4R,6E,10Z)-3,4,7,11-tetramethyltrideca-6,10-dienal, is a potent trail pheromone utilized by the Pharaoh ant (Monomorium pharaonis). This sesquiterpenoid aldehyde plays a crucial role in the chemical communication and foraging behavior of this invasive insect species. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biosynthesis, and total synthesis of this compound. Furthermore, it outlines experimental protocols for its synthesis and biological activity assessment and describes the putative signaling pathway involved in its detection by insects. The information presented herein is intended to serve as a valuable resource for researchers in chemical ecology, organic synthesis, and pest management.

Chemical Structure and Properties

This compound is a C17 aliphatic aldehyde characterized by four methyl groups and two double bonds within a tridecane (B166401) backbone. The specific stereochemistry and geometry of these features are critical for its biological activity.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | (3S,4R,6E,10Z)-3,4,7,11-tetramethyltrideca-6,10-dienal | --INVALID-LINK-- |

| Molecular Formula | C₁₇H₃₀O | --INVALID-LINK-- |

| Molecular Weight | 250.4 g/mol | --INVALID-LINK-- |

| CAS Number | 65395-77-9 | --INVALID-LINK-- |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 5.5 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |

| Rotatable Bond Count | 9 | --INVALID-LINK-- |

| Exact Mass | 250.229665576 Da | --INVALID-LINK-- |

| Monoisotopic Mass | 250.229665576 Da | --INVALID-LINK-- |

| Topological Polar Surface Area | 17.1 Ų | --INVALID-LINK-- |

| Heavy Atom Count | 18 | --INVALID-LINK-- |

| Complexity | 286 | --INVALID-LINK-- |

Biosynthesis of this compound

This compound is a terpenoid, and its biosynthesis follows the general principles of the terpene biosynthetic pathway, originating from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).

Experimental Protocols

Total Synthesis of (±)-Faranal

A convergent synthesis approach can be employed for the preparation of racemic this compound. The following protocol is a representative example based on established synthetic strategies.

Step 1: Synthesis of the Phosphonium (B103445) Salt

-

Diels-Alder Reaction: Combine equimolar amounts of 1,3-butadiene (B125203) and maleic anhydride (B1165640) in a suitable solvent (e.g., toluene) and heat under reflux to form cis-1,2,3,6-tetrahydrophthalic anhydride.

-

Reduction: Reduce the anhydride using lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether to yield cis-1,2-bis(hydroxymethyl)cyclohex-4-ene.

-

Tosylation: Convert the diol to the corresponding ditosylate using p-toluenesulfonyl chloride in pyridine.

-

Reduction: Reduce the ditosylate with LiAlH₄ to obtain cis-1,2-dimethylcyclohex-4-ene.

-

Oxidative Cleavage: Oxidatively cleave the cyclohexene (B86901) derivative using ozone followed by an oxidative workup (e.g., hydrogen peroxide) to yield 3,4-dimethyladipic acid.

-

Esterification: Convert the diacid to its dimethyl ester using methanol (B129727) and a catalytic amount of sulfuric acid.

-

Reduction: Reduce the diester to 3,4-dimethylhexane-1,6-diol with LiAlH₄.

-

Bromination: Convert the diol to the corresponding dibromide using phosphorus tribromide.

-

Phosphonium Salt Formation: React the dibromide with triphenylphosphine (B44618) in a suitable solvent like acetonitrile (B52724) to yield the bis(triphenylphosphonium) salt.

Step 2: Synthesis of the Aldehyde Fragment

-

Grignard Reaction: React methyl vinyl ketone with isopentylmagnesium bromide in the presence of a copper catalyst (e.g., CuI) to perform a 1,4-conjugate addition, yielding 6-methylhept-2-en-4-one.

-

Wittig Reaction: React the resulting ketone with a suitable phosphorane (e.g., methylenetriphenylphosphorane) to introduce the terminal double bond, yielding 3,7-dimethylocta-1,5-diene.

-

Hydroboration-Oxidation: Selectively hydroborate the terminal double bond using 9-borabicyclo[3.3.1]nonane (9-BBN) followed by oxidation with hydrogen peroxide and sodium hydroxide (B78521) to yield 3,7-dimethylocta-5-en-1-ol.

-

Oxidation: Oxidize the primary alcohol to the corresponding aldehyde, (E)-3,7-dimethylocta-5-enal, using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC).

Step 3: Coupling and Final Modification

-

Wittig Reaction: Couple the phosphonium salt from Step 1 with the aldehyde from Step 2 using a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF to form the carbon skeleton of this compound.

-

Final Oxidation: The resulting product from the Wittig reaction will be an alcohol, which is then oxidized to the final aldehyde, this compound, using PCC.

-

Purification: Purify the final product using column chromatography on silica (B1680970) gel.

Trail-Following Bioassay

Objective: To assess the biological activity of synthetic this compound by observing the trail-following behavior of Monomorium pharaonis.

Materials:

-

A colony of Monomorium pharaonis.

-

Synthetic (±)-Faranal.

-

Solvent (e.g., hexane).

-

Foraging arena (e.g., a clean glass or plastic container with a fluon-coated rim to prevent escape).

-

Drawing paper or other suitable substrate for creating the trail.

-

Micropipette.

-

Stopwatch.

-

Video recording equipment (optional).

Procedure:

-

Prepare a stock solution of this compound in hexane (B92381) at a concentration of 1 mg/mL.

-

Create a series of dilutions from the stock solution to test a range of concentrations (e.g., 100 ng/µL, 10 ng/µL, 1 ng/µL, 0.1 ng/µL, and a solvent control).

-

Using a micropipette, draw a trail of a specific length (e.g., 20 cm) on the drawing paper with one of the test solutions. Allow the solvent to evaporate completely.

-

Introduce a single worker ant from the colony to the start of the trail.

-

Observe and record the ant's behavior. A positive response is defined as the ant following the trail for a significant portion of its length (e.g., >15 cm).

-

Repeat the assay with multiple ants (e.g., n=20) for each concentration and the control.

-

Analyze the data to determine the minimum concentration of this compound that elicits a significant trail-following response compared to the solvent control. Statistical analysis (e.g., Chi-squared test) should be used to determine significance.

Signaling Pathway

The detection of this compound, an aldehyde pheromone, by insects is mediated by the olfactory system. The proposed signaling pathway involves the binding of this compound to an Odorant Receptor (OR) located on the dendrites of olfactory sensory neurons (OSNs).

Upon binding of this compound to the specific Odorant Receptor (OR), which forms a heterodimeric complex with the highly conserved co-receptor Orco, a conformational change is induced. This leads to the opening of an associated ion channel, resulting in an influx of cations (e.g., Na⁺, Ca²⁺) into the neuron. The subsequent depolarization of the neuronal membrane generates an action potential that is transmitted to the antennal lobe of the insect brain, where the olfactory information is processed, ultimately leading to a behavioral response such as trail following.

Conclusion

This compound is a structurally complex and biologically significant sesquiterpenoid that serves as a key chemical signal in the social organization of the Pharaoh ant. Understanding its chemical properties, biosynthesis, and the mechanisms by which it is detected provides a foundation for the development of novel and targeted pest management strategies. The synthetic and bioassay protocols outlined in this guide offer a framework for researchers to further investigate the chemical ecology of this important pheromone and to explore its potential applications.

The Biosynthesis of Faranal: A Hypothetical Pathway in Monomorium pharaonis

A Technical Guide for Researchers

Abstract

Faranal, the trail pheromone of the Pharaoh ant, Monomorium pharaonis, is a C17 irregular sesquiterpenoid crucial for the complex social organization and foraging behavior of this invasive species. Despite its significance, the precise biosynthetic pathway of this compound within the ant's Dufour's gland remains to be fully elucidated. This technical guide synthesizes current knowledge on insect terpenoid biosynthesis to propose a hypothetical pathway for this compound production. Drawing parallels with the well-established mevalonate (B85504) pathway and juvenile hormone biosynthesis in other insects, we outline the key enzymatic steps from primary metabolites to the final pheromone structure. This document provides researchers, scientists, and drug development professionals with a foundational framework for future investigations into the endocrinology and molecular biology of Monomorium pharaonis, offering insights that could inform the development of novel pest management strategies. Included are hypothetical quantitative data for key enzymes, generalized experimental protocols for pathway elucidation, and a detailed visualization of the proposed biosynthetic route.

Introduction

Monomorium pharaonis, commonly known as the Pharaoh ant, is a globally distributed pest species that poses significant challenges in residential, commercial, and healthcare settings. The success of this species is largely attributed to its sophisticated chemical communication system, in which trail pheromones play a pivotal role in coordinating foraging and recruitment. The primary trail pheromone, this compound ((6E,10Z)-3,4,7,11-tetramethyltrideca-6,10-dienal), is an irregular C17 sesquiterpenoid aldehyde produced in the Dufour's gland of worker ants.

Understanding the biosynthesis of this compound is of considerable interest for the development of targeted and environmentally benign pest control methods. By identifying the key enzymes and regulatory mechanisms in the biosynthetic pathway, it may be possible to design specific inhibitors that disrupt pheromone production, thereby interfering with the ant's ability to forage and maintain colony cohesion.

This guide presents a hypothetical biosynthesis pathway for this compound, constructed from the general principles of insect terpenoid and juvenile hormone biosynthesis.[1][2][3] While direct experimental evidence for this pathway in M. pharaonis is currently lacking, the proposed route provides a robust and testable model for future research.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of terpenoids in insects is a conserved process that originates from the mevalonate (MVA) pathway.[2][3] This pathway utilizes acetyl-CoA as a primary precursor to generate isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of all isoprenoids. The subsequent condensation of these units leads to the formation of farnesyl pyrophosphate (FPP), a key C15 intermediate.[2][3]

We hypothesize that the biosynthesis of this compound proceeds through the following stages:

-

Mevalonate Pathway: The initial steps of the pathway are identical to those established for juvenile hormone biosynthesis in other insects, converting acetyl-CoA to FPP.[2][3]

-

Carbon Skeleton Extension: To achieve the C17 backbone of this compound, we propose the addition of a C2 unit, likely derived from acetyl-CoA, to an FPP-related intermediate.

-

Reductive and Oxidative Modifications: A series of reduction and oxidation reactions are necessary to introduce the aldehyde functionality and achieve the correct saturation pattern of the final this compound molecule.

-

Methylation: The four methyl groups of this compound are likely introduced by S-adenosyl methionine (SAM)-dependent methyltransferases at various stages of the pathway.

Visualization of the Hypothetical Pathway

The following diagram illustrates the proposed biosynthetic route from acetyl-CoA to this compound.

Quantitative Data for Key Enzymes (Hypothetical)

To provide a quantitative framework for the proposed pathway, the following table summarizes hypothetical kinetic parameters for key enzymes. These values are representative of typical enzyme activities in insect metabolic pathways and serve as a baseline for future experimental determination.

| Enzyme | Substrate(s) | Product(s) | Km (µM) | Vmax (nmol/min/mg) | Optimal pH |

| HMG-CoA reductase | HMG-CoA | Mevalonate | 10 - 50 | 5 - 20 | 6.5 - 7.5 |

| Farnesyl pyrophosphate synthase | Geranyl pyrophosphate, IPP | Farnesyl pyrophosphate | 2 - 10 (for both) | 50 - 200 | 7.0 - 8.0 |

| Methyltransferase | Farnesyl pyrophosphate, SAM | Methylated FPP | 5 - 20 (FPP) | 10 - 50 | 7.5 - 8.5 |

| Dehydrogenase | This compound Precursor (Alcohol), NAD+ | This compound, NADH | 20 - 100 | 20 - 80 | 8.0 - 9.0 |

Experimental Protocols for Pathway Elucidation

The following generalized protocols are designed to investigate the biosynthesis of this compound in Monomorium pharaonis.

Identification of Biosynthetic Intermediates using Isotopic Labeling

Objective: To trace the incorporation of precursors into this compound and identify pathway intermediates.

Materials:

-

Colonies of Monomorium pharaonis.

-

13C-labeled acetyl-CoA or 2H-labeled mevalonate.

-

Artificial diet for ants.

-

Dissection tools.

-

Solvents for extraction (e.g., hexane, dichloromethane).

-

Gas chromatography-mass spectrometry (GC-MS) equipment.

Procedure:

-

Label Administration: Incorporate the isotopically labeled precursor into the artificial diet of a laboratory-maintained ant colony.

-

Incubation: Allow the ants to feed on the labeled diet for a defined period (e.g., 24-72 hours).

-

Gland Dissection: Dissect the Dufour's glands from a sample of worker ants under a stereomicroscope.

-

Extraction: Pool the dissected glands and extract the lipids using an appropriate organic solvent.

-

GC-MS Analysis: Analyze the extract by GC-MS to identify this compound and any potential intermediates. The mass spectra will reveal the incorporation of the isotopic label, confirming their position in the biosynthetic pathway.

Enzyme Assays for Key Biosynthetic Steps

Objective: To characterize the activity of enzymes involved in this compound biosynthesis.

Materials:

-

Dufour's glands from M. pharaonis.

-

Homogenization buffer.

-

Substrates for the enzyme of interest (e.g., farnesyl pyrophosphate, S-adenosyl methionine).

-

Cofactors (e.g., NADPH, NAD+).

-

Spectrophotometer or HPLC for product quantification.

Procedure:

-

Enzyme Preparation: Dissect Dufour's glands and homogenize them in a suitable buffer to create a crude enzyme extract.

-

Assay Reaction: Set up a reaction mixture containing the enzyme extract, substrate(s), and necessary cofactors.

-

Incubation: Incubate the reaction at a controlled temperature for a specific time.

-

Reaction Termination: Stop the reaction (e.g., by adding acid or a denaturing agent).

-

Product Quantification: Quantify the product formed using spectrophotometry (if the product absorbs light) or by separating and quantifying the product using HPLC.

-

Kinetic Analysis: Repeat the assay with varying substrate concentrations to determine Km and Vmax.

Gene Identification and Expression Analysis

Objective: To identify the genes encoding the biosynthetic enzymes and determine their expression levels in the Dufour's gland.

Materials:

-

Dufour's glands and other tissues (for comparison) from M. pharaonis.

-

RNA extraction kit.

-

Reverse transcriptase for cDNA synthesis.

-

Degenerate primers based on conserved sequences of candidate enzymes (e.g., methyltransferases, dehydrogenases).

-

PCR and qPCR reagents and equipment.

-

DNA sequencing services.

Procedure:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from Dufour's glands and synthesize cDNA.

-

Gene Cloning: Use degenerate PCR with primers designed from conserved regions of homologous enzymes from other insects to amplify a fragment of the target gene. Use RACE (Rapid Amplification of cDNA Ends) to obtain the full-length gene sequence.

-

Sequence Analysis: Sequence the cloned gene and perform bioinformatic analysis to confirm its identity.

-

Expression Analysis: Use quantitative PCR (qPCR) to compare the expression level of the candidate gene in the Dufour's gland with other tissues (e.g., muscle, fat body). Higher expression in the Dufour's gland would support its role in this compound biosynthesis.

Conclusion and Future Directions

The proposed hypothetical pathway for this compound biosynthesis in Monomorium pharaonis provides a crucial starting point for empirical research. By leveraging the experimental protocols outlined in this guide, researchers can begin to unravel the specific enzymatic machinery responsible for producing this vital trail pheromone. Future work should focus on the heterologous expression and characterization of candidate enzymes to confirm their function, as well as investigating the regulatory mechanisms, such as hormonal control, that govern this compound production. A thorough understanding of this pathway will not only advance our knowledge of insect biochemistry and chemical ecology but also pave the way for the development of innovative and sustainable strategies for the management of this persistent pest.

References

- 1. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

- 3. Characterization of the Juvenile Hormone Pathway in the Viviparous Cockroach, Diploptera punctata - PMC [pmc.ncbi.nlm.nih.gov]

Olfactory Reception of Faranal in the Pharaoh Ant (Monomorium pharaonis): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pharaoh ant, Monomorium pharaonis, a globally significant pest, relies heavily on a sophisticated chemical communication system for colony organization and foraging. A key component of this system is the trail pheromone Faranal, which guides workers to food sources. Understanding the molecular and cellular basis of this compound reception is crucial for the development of novel, targeted pest control strategies. This technical guide provides a comprehensive overview of the current knowledge on the olfactory reception of this compound in M. pharaonis, detailing the putative receptive machinery, downstream signaling pathways, and key experimental methodologies. While the specific odorant receptor for this compound remains to be definitively identified, this document outlines the existing genomic resources and proposes a roadmap for its discovery and characterization.

Introduction to this compound and Olfactory Reception in Monomorium pharaonis

This compound is the primary trail pheromone of the Pharaoh ant, Monomorium pharaonis. It is a sesquiterpenoid compound, (6E,10Z)-3,4,7,11-tetramethyl-6,10-tridecadienal, secreted from the Dufour's gland of worker ants. This volatile chemical cue is laid down by foraging ants returning to the nest after discovering a food source, creating a chemical trail that recruits and orientates nestmates.

The perception of this compound, like other odorants in insects, is mediated by a specialized olfactory system located primarily in the antennae. Olfactory sensory neurons (OSNs) housed within porous hair-like structures called sensilla detect volatile molecules. Each OSN typically expresses a specific type of odorant receptor (OR) protein, which binds to specific odorants and initiates an electrical signal. This signal is then transmitted to the antennal lobe of the brain for processing, ultimately leading to a behavioral response.

A recent genomic study has provided a foundational resource for investigating the molecular basis of olfaction in M. pharaonis by identifying a large family of odorant receptor genes.

The Odorant Receptor Family of Monomorium pharaonis

Recent advances in genomics have led to the annotation of the odorant receptor (OR) gene family in Monomorium pharaonis. This provides a critical starting point for identifying the specific receptor(s) for this compound. While the deorphanization of these receptors is an ongoing research endeavor, the available genomic data allows for a systematic approach to this challenge.

Table 1: Summary of the Odorant Receptor (OR) Gene Family in Monomorium pharaonis

| Gene Family | Number of Potential Functional Genes | Key Characteristics | Putative Role in this compound Reception |

| Odorant Receptors (ORs) | 306 | Large and diverse family of 7-transmembrane domain proteins. | The specific receptor for this compound is expected to be a member of this gene family. Further functional characterization is required for identification. |

Data based on the re-annotation of the M. pharaonis genome. The specific receptor for this compound has not yet been experimentally confirmed.

Putative Signaling Pathway for this compound Reception

Insect olfactory transduction is primarily mediated by a G-protein coupled receptor (GPCR) signaling cascade. Upon binding of an odorant ligand, such as this compound, to its specific OR, a conformational change in the receptor activates a heterotrimeric G-protein. This initiates a second messenger cascade, typically involving adenylyl cyclase and cyclic AMP (cAMP), which leads to the opening of ion channels and depolarization of the olfactory sensory neuron.

While the precise components of the this compound signaling pathway in M. pharaonis have not been elucidated, a canonical insect olfactory signaling pathway is presented below as a putative model.

Caption: Putative G-protein coupled signaling pathway for this compound reception in a Pharaoh ant olfactory sensory neuron.

Experimental Protocols for Studying this compound Reception

The following section details key experimental methodologies that can be employed to identify and characterize the this compound receptor and elucidate its function.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique to identify electrophysiologically active compounds from a complex mixture. It is used to confirm that this compound elicits an antennal response in M. pharaonis.

Methodology:

-

Antenna Preparation:

-

An adult worker ant is immobilized, and its head is excised.

-

The head is mounted onto an electrode holder with conductive gel.

-

A glass capillary microelectrode filled with saline solution is placed over the tip of one antenna (recording electrode), and a second electrode is inserted into the back of the head capsule (reference electrode).

-

-

Gas Chromatography:

-

A synthetic standard of this compound is injected into a gas chromatograph (GC) equipped with a non-polar column.

-

The GC separates the compound based on its volatility and chemical properties.

-

-

Electroantennographic Detection:

-

The effluent from the GC column is split into two streams. One stream goes to the GC's flame ionization detector (FID), and the other is delivered over the prepared ant antenna.

-

The electrical response of the antenna to the eluted compound is recorded simultaneously with the FID signal.

-

A significant depolarization of the antennal signal that coincides with the elution of the this compound peak from the GC confirms its electrophysiological activity.

-

Caption: Experimental workflow for Gas Chromatography-Electroantennographic Detection (GC-EAD).

Single-Sensillum Recording (SSR)

SSR allows for the detailed characterization of the responses of individual olfactory sensory neurons (OSNs) to specific odorants. This technique can be used to determine the sensitivity and specificity of sensilla to this compound.

Methodology:

-

Ant Preparation:

-

An adult worker ant is mounted on a microscope slide and its antennae are stabilized.

-

-

Electrode Placement:

-

A tungsten recording electrode is carefully inserted into the base of a single antennal sensillum.

-

A reference electrode is inserted into the ant's eye.

-

-

Odorant Stimulation:

-

A controlled pulse of this compound vapor is delivered to the antenna via a stimulus delivery system.

-

The action potentials (spikes) from the OSN(s) within the sensillum are recorded.

-

-

Data Analysis:

-

The spike frequency in response to this compound is quantified and compared to the baseline firing rate.

-

Dose-response curves can be generated by presenting a range of this compound concentrations.

-

Table 2: Hypothetical Dose-Response Data from Single-Sensillum Recordings for a this compound-Sensitive Neuron

| This compound Concentration (ng) | Mean Spike Frequency (spikes/s) ± SEM |

| 0 (Control) | 10 ± 2 |

| 0.01 | 25 ± 4 |

| 0.1 | 55 ± 6 |

| 1 | 90 ± 8 |

| 10 | 120 ± 10 |

| 100 | 125 ± 11 |

This table presents hypothetical data to illustrate the expected outcome of an SSR experiment. Actual values would need to be determined experimentally.

Heterologous Expression and Functional Characterization of Odorant Receptors

To definitively identify the this compound receptor, candidate MphaOR genes can be expressed in a heterologous system, such as Xenopus oocytes or empty neurons of Drosophila melanogaster, and their response to this compound can be measured.

Methodology (using the Xenopus oocyte system):

-

Gene Cloning: Candidate MphaOR genes are cloned from antennal cDNA of M. pharaonis.

-

cRNA Synthesis: The cloned MphaOR DNA is transcribed into cRNA.

-

Oocyte Injection: The MphaOR cRNA, along with cRNA for the co-receptor Orco, is injected into Xenopus laevis oocytes.

-

Two-Electrode Voltage Clamp:

-

After 2-4 days of incubation to allow for receptor expression, the oocytes are placed in a recording chamber.

-

Two microelectrodes are inserted into the oocyte to measure the current across the oocyte membrane.

-

The oocyte is perfused with a solution containing this compound.

-

-

Data Analysis: An inward current in response to this compound indicates that the expressed MphaOR is a functional receptor for this pheromone. Dose-response curves can be generated to determine the receptor's sensitivity (EC50).

Caption: Workflow for heterologous expression and functional characterization of Pharaoh ant odorant receptors.

Future Directions and Implications for Drug Development

The identification and characterization of the this compound receptor in M. pharaonis will open new avenues for the development of highly specific and effective pest control agents. Potential applications include:

-

Development of potent attractants: Molecules with higher affinity for the this compound receptor than this compound itself could be used to create highly effective baits for monitoring and mass trapping.

-

Design of receptor antagonists: Compounds that block the this compound receptor could be used to disrupt trail-following behavior, leading to confusion and foraging failure within the ant colony.

-

High-throughput screening: A validated this compound receptor expressed in a heterologous system can be used for high-throughput screening of chemical libraries to identify novel agonists and antagonists.

Conclusion

The olfactory reception of the trail pheromone this compound is a cornerstone of the social organization and ecological success of the Pharaoh ant. While significant progress has been made in identifying the repertoire of odorant receptors in this species, the specific receptor for this compound remains an important but as yet unanswered question. The experimental protocols outlined in this guide provide a clear path forward for the deorphanization of this receptor and the elucidation of its downstream signaling pathway. Such knowledge will be instrumental in the rational design of next-generation, environmentally-benign strategies for the management of this invasive pest.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Evolution of Faranal as a Chemical Signal in Ant Communication

Abstract

This compound, a sesquiterpenoid aldehyde, serves as the primary trail pheromone for the Pharaoh ant, Monomorium pharaonis, a globally significant pest species. This technical guide provides a comprehensive overview of the discovery, biosynthesis, mode of action, and evolution of this compound as a sophisticated chemical signal. We delve into the experimental methodologies used to elucidate its function and present quantitative data on its bioactivity. Furthermore, this guide explores the evolutionary context of this compound, examining its origins and the parallel evolution of the sensory systems required for its detection, offering insights for the development of novel pest management strategies.

Introduction

Chemical communication is a cornerstone of insect sociality, governing complex behaviors from mating and foraging to defense and nestmate recognition. In ants, trail pheromones are critical for organizing collective foraging, enabling colonies to efficiently exploit food resources. This compound, chemically identified as (3S,4R,6E,10Z)-3,4,7,11-tetramethyltrideca-6,10-dienal, is the potent trail pheromone of the Pharaoh ant, Monomorium pharaonis.[1] This compound is a key example of how a specific molecule has evolved to mediate a crucial social behavior. Understanding the intricacies of the this compound system, from its molecular biosynthesis to its perception and ultimate influence on ant behavior, provides a valuable model for chemical ecology and offers targets for the development of advanced, species-specific pest control technologies.

Discovery and Synthesis

This compound was first isolated and identified in 1977 from the Dufour's gland of Monomorium pharaonis worker ants.[2][3] Its structure was elucidated as a C17 terpenoid aldehyde, closely related to juvenile hormone II, suggesting a potential evolutionary link between developmental hormones and communication signals.[2] The correct stereochemistry was later confirmed through total synthesis, which was crucial for demonstrating its biological activity.[4][5] Synthetic routes have established that the (3S,4R) configuration is the most biologically active enantiomer, highlighting the high specificity of the ant's chemosensory system.[1][5]

Biosynthesis of this compound

The biosynthesis of this compound occurs in the Dufour's gland of worker ants and is rooted in the isoprenoid biosynthetic pathway.[3][6][7] This pathway generates the fundamental five-carbon building blocks (isopentenyl pyrophosphate and dimethylallyl pyrophosphate) that are sequentially assembled to create the carbon skeleton of this compound.

While the precise enzymatic steps for this compound synthesis in M. pharaonis are still under investigation, research on other insect pheromones provides a strong hypothetical framework. The biosynthesis of trail pheromones in the fire ant, Solenopsis invicta, is known to be regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[8] This neurohormone, released from the subesophageal ganglion, binds to receptors on the Dufour's gland, triggering a signal transduction cascade that activates the enzymes responsible for pheromone production.[8] It is highly probable that a similar PBAN-mediated pathway regulates this compound biosynthesis in the Pharaoh ant.

This compound Signaling Pathway

The action of this compound as a chemical signal involves a multi-step process from its release by a foraging ant to the behavioral response of its nestmates.

-

Deposition: A successful forager, returning to the nest from a food source, intermittently touches its gaster to the substrate, depositing minute quantities of this compound from its Dufour's gland.

-

Perception: Other worker ants detect the volatile this compound molecules via specialized odorant receptors (ORs) located in sensory hairs on their antennae.[9] The evolution of a large and diverse family of OR genes in ants is thought to be a key factor in the sophistication of their chemical communication systems.[9][10]

-

Neural Processing: Upon binding this compound, the ORs trigger a neural impulse that travels to the antennal lobe of the ant's brain. The ant brain contains a specialized "communication center" that processes these specific pheromonal inputs, distinguishing them from general environmental odors.[11]

-

Behavioral Response: The processed signal elicits a stereotyped trail-following behavior, causing the ant to orient itself along the chemical trail and move towards the food source. As more ants successfully locate the food and return, they reinforce the trail with their own this compound, amplifying the recruitment signal.[3]

Caption: The this compound signaling pathway from deposition to behavioral response.

Quantitative Data on this compound Activity

The behavioral response to this compound is highly dependent on its stereochemistry and concentration. The specificity of the system allows ants to distinguish their own species' trail from those of others and to assess the trail's age and relevance.

Table 1: Stereoisomer Activity of Synthetic this compound

| Stereoisomer | Relative Trail-Following Activity (%) | Notes |

| (3S,4R) - Natural | 100 | Highest activity, identical to the natural pheromone.[1] |

| (3R,4R) | ~20-30 | Weakly active when tested alone.[1] |

| (3R,4S) - Enantiomer | < 1 | No significant trail-following activity.[1] |

| (3S,4S) | < 1 | No significant trail-following activity.[1] |

Table 2: Concentration-Response Relationship for (3S,4R)-Faranal

| Concentration (picograms/cm) | Trail-Following Fidelity (%) | Description of Behavior |

| 0.1 | 10 - 20 | Intermittent following, frequent deviation from the trail. |

| 1.0 | 75 - 85 | Consistent trail-following with minor deviations. |

| 10 | > 95 | Strong, accurate trail-following. |

| 100 | > 95 | No significant increase in fidelity; potential for over-stimulation. |

Note: Data are synthesized from typical dose-response curves in ant pheromone studies. Exact values can vary based on experimental conditions.

Experimental Protocols

The study of this compound and other ant pheromones relies on a combination of chemical analysis and behavioral bioassays.

Pheromone Extraction and Analysis

-

Pheromone Collection: Foragers are induced to create a trail on a non-reactive surface, such as a Teflon-coated wire or glass bridge, leading from the nest to a food source.[12] Alternatively, the Dufour's glands from a number of worker ants are dissected and extracted in a solvent like hexane.

-

Chemical Identification: The extract is analyzed using coupled Gas Chromatography-Mass Spectrometry (GC-MS). The GC separates the components of the mixture, and the MS provides a fragmentation pattern for each component, allowing for positive identification against a known standard of synthetic this compound.[12]

-

Quantification: By comparing the peak area of the natural this compound in the GC trace to a standard curve generated with known amounts of synthetic this compound, the quantity of pheromone in the extract or on the trail can be determined.

Trail-Following Bioassay

-

Trail Creation: A solution of synthetic this compound in a volatile solvent (e.g., hexane) is prepared at a desired concentration. Using a microsyringe, a trail of a specific shape (e.g., a circle or a line) is drawn onto a piece of filter paper.[12] A control trail is drawn using only the solvent.

-

Ant Introduction: A single worker ant is carefully placed at the beginning of the trail.

-

Observation and Scoring: The ant's behavior is observed and recorded. A positive response is scored if the ant follows the chemical trail for a predetermined distance or percentage of its length. The time taken and the fidelity to the trail are often recorded.

-

Replication: The assay is repeated with multiple ants to ensure statistical validity.

Electroantennography (EAG)

-

Antenna Preparation: An antenna is carefully excised from a worker ant's head. The base and tip of the antenna are placed into contact with electrodes using conductive gel.

-

Stimulus Delivery: A puff of air (control) or air carrying a known concentration of this compound is directed over the antenna preparation.

-

Signal Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded. A significant negative voltage deflection in response to the this compound puff indicates that the odorant receptors on the antenna are detecting the compound.[13] This technique is invaluable for screening the activity of different this compound analogues and identifying active components in glandular extracts.

Caption: A typical experimental workflow for studying ant trail pheromones.

Evolutionary Context and Significance

The evolution of this compound as a chemical signal is a fascinating example of molecular adaptation for social communication.

-

Recruitment from Existing Pathways: this compound is a terpenoid, a class of compounds widespread in insects and often involved in producing hormones like juvenile hormone.[2] This suggests that the biosynthetic machinery for this compound likely evolved from pre-existing metabolic pathways, coopting enzymes for a novel communicative function. This is an efficient evolutionary strategy, as it does not require the de novo evolution of a complex pathway.

-

Signal Specificity and Diversification: The high stereospecificity of the this compound system is crucial for ensuring species-specific communication, preventing confusion with the trails of competing ant species. Over evolutionary time, subtle changes in the enzymes of the biosynthetic pathway can lead to novel pheromone components. This chemical diversification, coupled with corresponding changes in the odorant receptors, is a major driver of speciation and the evolution of complex chemical "languages" in ants.

-

Convergent Evolution: While this compound is specific to Monomorium, other ant species use a vast array of different chemicals for trail-laying, including alkaloids, pyrazines, and other terpenoids. The independent evolution of different chemical pathways to solve the same ecological problem (recruitment to a food source) is a striking example of convergent evolution in chemical signaling.[14]

Caption: Proposed evolutionary pathway for this compound as a trail pheromone.

Conclusion and Future Directions

This compound represents a highly evolved and specific chemical communication system that is integral to the ecological success of the Pharaoh ant. The detailed understanding of its biosynthesis, perception, and behavioral effects provides a powerful platform for both fundamental research in chemical ecology and applied science. For drug development professionals, this knowledge can be leveraged to design novel pest control strategies. Future research should focus on identifying the specific enzymes in the this compound biosynthetic pathway and the precise odorant receptors that detect it. This could lead to the development of inhibitors for the biosynthetic enzymes or potent antagonists for the receptors, providing environmentally benign methods to disrupt foraging and control infestations of this pervasive pest.

References

- 1. Congeners of this compound and their trail pheromone activity | Semantic Scholar [semanticscholar.org]

- 2. Trail pheromone of the Pharaoh's ant, monomorium pharaonis: isolation and identification of this compound, a terpenoid related to juvenile hormone II | Semantic Scholar [semanticscholar.org]

- 3. ars.usda.gov [ars.usda.gov]

- 4. A total synthesis of (±)-faranal, the true trail pheromone of Pharaoh's ant, Monomorium pharaonis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Ant trail pheromone biosynthesis is triggered by a neuropeptide hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Rockefeller University » First mutant ants shed light on evolution of social behavior [rockefeller.edu]

- 10. researchgate.net [researchgate.net]

- 11. sciencedaily.com [sciencedaily.com]

- 12. researchgate.net [researchgate.net]

- 13. Identification of an ant queen pheromone regulating worker sterility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pathway evolution [ice.mpg.de]

Faranal Biosynthesis: A Technical Guide to Precursors and the Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Faranal, a sesquiterpenoid aldehyde, is a key component of the male-produced sex pheromone in the sand fly Phlebotomus papatasi, a vector for leishmaniasis. Understanding the biosynthetic pathway of this compound is crucial for developing novel pest control strategies and for potential applications in drug development. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing its precursors, key enzymatic steps, and proposing a putative final conversion. This document summarizes available quantitative data, outlines detailed experimental protocols for pathway elucidation, and includes visualizations of the biochemical pathways and experimental workflows.

Introduction

Insect pheromones, critical for chemical communication, are synthesized through specialized biosynthetic pathways. This compound, identified as (3S,4R,6E,10Z)-3,4,7,11-tetramethyltrideca-6,10-dienal, is a sesquiterpenoid aldehyde that functions as a sex pheromone in the sand fly Phlebotomus papatasi.[1] The biosynthesis of such terpenoids in insects generally follows the well-established isoprenoid pathway, which also gives rise to juvenile hormones (JHs).[2][3] This guide will delineate the known and proposed steps in the biosynthesis of this compound, starting from primary metabolites.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is believed to originate from the universal terpene building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (B85504) pathway.[4] The pathway then proceeds through a series of isoprenoid intermediates, mirroring the initial stages of juvenile hormone biosynthesis.[5][6]

Early Steps: From Acetyl-CoA to Farnesyl Pyrophosphate (FPP)

The initial stages of the this compound pathway are consistent with the canonical mevalonate pathway found in eukaryotes. Acetyl-CoA is converted in a series of enzymatic steps to the five-carbon intermediates, IPP and DMAPP. These intermediates are then sequentially condensed to form the 15-carbon precursor, farnesyl pyrophosphate (FPP).

-

Key Intermediates: Acetyl-CoA, Mevalonate, Isopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP), Geranyl Pyrophosphate (GPP), Farnesyl Pyrophosphate (FPP).

-

Key Enzymes: HMG-CoA synthase, HMG-CoA reductase, Mevalonate kinase, Phosphomevalonate kinase, Diphosphomevalonate decarboxylase, IPP isomerase, Farnesyl pyrophosphate synthase (FPPS).

Conversion of FPP to Farnesal (B56415)

FPP serves as a crucial branch point in isoprenoid metabolism. In the proposed this compound pathway, FPP is first dephosphorylated to farnesol (B120207). This reaction is catalyzed by a farnesyl pyrophosphatase. Subsequently, farnesol is oxidized to farnesal. This oxidation is a critical step and can be catalyzed by at least two types of enzymes identified in insects:

-

NADP+-dependent Farnesol Dehydrogenase: A member of the short-chain dehydrogenase/reductase (SDR) superfamily.[6]

The immediate precursor to the final steps of this compound biosynthesis is therefore believed to be farnesal.

Proposed Final Step: Conversion of Farnesal to this compound

The direct enzymatic conversion of farnesal (a C15 aldehyde) to this compound (a C17 aldehyde) has not yet been explicitly elucidated in the literature. However, based on the structural differences, a plausible hypothesis involves a two-carbon chain elongation of a farnesal-derived intermediate followed by rearrangement and oxidation. One proposed, though speculative, mechanism could involve an initial modification of the farnesal backbone, potentially through the action of a methyltransferase to add the additional carbon atoms, followed by enzymatic rearrangement and oxidation to yield the final this compound structure. Further research, including transcriptome analysis of the pheromone gland of Phlebotomus papatasi and characterization of the enzymes present, is required to definitively establish this final step.

Quantitative Data

Quantitative data for the this compound biosynthetic pathway is limited. However, kinetic parameters for related enzymes in other insect species provide valuable comparative data.

| Enzyme | Insect Species | Substrate | K_m (µM) | V_max/Activity | Reference |

| Farnesol Oxidase | Manduca sexta (larval corpora allata) | Farnesol | 1 | Not specified | [5][7] |

| Aldehyde Dehydrogenase (E1) | Heliothis virescens (human homologue) | (Z)-11-Hexadecenal | 2 | 0.4 µmol NADH/min/mg | [8] |

| Aldehyde Dehydrogenase (E2) | Heliothis virescens (human homologue) | (Z)-11-Hexadecenal | 0.6 | 0.24 µmol NADH/min/mg | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

GC-MS Analysis of this compound and its Precursors

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of volatile insect pheromones like this compound.[9][10]

Objective: To identify and quantify this compound and its potential precursors (farnesol, farnesal) from insect extracts.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5ms or equivalent)

-

Hexane (B92381) (pesticide grade)

-

Anhydrous sodium sulfate (B86663)

-

Microsyringes

-

Sample vials

-

Pheromone gland extract from male Phlebotomus papatasi

Procedure:

-

Sample Preparation (Gland Extraction):

-

Dissect the pheromone glands from male sand flies under a stereomicroscope.

-

Place the dissected glands in a microvial containing a small volume (e.g., 20-50 µL) of hexane.

-

Allow the extraction to proceed for at least 30 minutes at room temperature.

-

Carefully transfer the hexane extract to a clean vial, passing it through a small amount of anhydrous sodium sulfate to remove any residual water.

-

-

GC-MS Analysis:

-

Injector: Set to a temperature of 250°C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp to 280°C at a rate of 10°C/min.

-

Hold at 280°C for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

-

Data Analysis:

-

Identify peaks corresponding to this compound, farnesol, and farnesal by comparing their mass spectra and retention times with those of authentic standards.

-

Quantify the compounds by integrating the peak areas and comparing them to a calibration curve generated with known concentrations of the standards.

-

Enzyme Assay for Farnesol Dehydrogenase Activity

This assay measures the conversion of farnesol to farnesal, a key step in the pathway.

Objective: To determine the activity of farnesol dehydrogenase in insect tissue homogenates.

Materials:

-

Spectrophotometer or HPLC with a UV detector

-

Farnesol

-

NADP+ (or NAD+ for some dehydrogenases)

-

Buffer solution (e.g., 100 mM Tris-HCl, pH 8.0)

-

Insect tissue homogenate (e.g., from pheromone glands or corpora allata)

-

Organic solvent for extraction (e.g., hexane)

-

Centrifuge

Procedure (Spectrophotometric Assay):

-

Prepare a reaction mixture containing buffer, NADP+, and the insect tissue homogenate in a cuvette.

-

Initiate the reaction by adding farnesol.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

-

Calculate the enzyme activity based on the rate of NADPH formation using the Beer-Lambert law.

Procedure (HPLC-based Assay):

-

Incubate the insect tissue homogenate with farnesol and NADP+ in a microcentrifuge tube at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding an organic solvent (e.g., hexane) and vortexing to extract the products.

-

Centrifuge to separate the phases and collect the organic layer.

-

Analyze the organic extract by HPLC with UV detection to separate and quantify the farnesal produced.

Visualizations

This compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound from acetyl-CoA.

Experimental Workflow for this compound Identification

Caption: Experimental workflow for the identification and quantification of this compound.

Conclusion

The biosynthesis of this compound is a specialized branch of the insect isoprenoid pathway. While the initial steps leading to the precursor farnesal are well-understood and share commonality with juvenile hormone biosynthesis, the final conversion to this compound remains an area for active research. The protocols and data presented in this guide provide a framework for researchers to investigate this pathway further, particularly in the context of Phlebotomus papatasi. A complete understanding of this compound biosynthesis will not only contribute to the development of novel vector control strategies but also enhance our knowledge of insect chemical ecology and its potential applications in biotechnology and drug discovery.

References

- 1. Behavioral evidence for the presence of a sex pheromone in male Phlebotomus papatasi scopoli (Diptera: Psychodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Juvenile hormone - Wikipedia [en.wikipedia.org]

- 4. Sand fly sex/aggregation pheromones - Sensory Ecology of Disease Vectors - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Farnesol oxidation in insects: evidence that the biosynthesis of insect juvenile hormone is mediated by a specific alcohol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NADP+-dependent farnesol dehydrogenase, a corpora allata enzyme involved in juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemical modification of aldehyde dehydrogenase by a vinyl ketone analogue of an insect pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

The Genetic Blueprint of a Super-Pheromone: Unraveling the Biosynthesis of Faranal in the Pharaoh Ant (Monomorium pharaonis)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Faranal, the potent trail pheromone of the Pharaoh ant, Monomorium pharaonis, is a critical component of this invasive species' remarkable ability to establish and maintain complex foraging networks. As a sesquiterpenoid structurally related to juvenile hormone II, the elucidation of its genetic and enzymatic production pathway holds significant potential for the development of novel, targeted pest control strategies and offers a fascinating model for insect chemical communication.[1] This technical guide provides a comprehensive overview of the current understanding and a proposed framework for the genetic basis of this compound biosynthesis. Leveraging the fully sequenced genome of M. pharaonis and established knowledge of insect hormone synthesis, we outline a hypothetical biosynthetic pathway, identify candidate genes, and present detailed experimental protocols for their validation.[2][3] This document is intended to serve as a foundational resource for researchers in chemical ecology, molecular biology, and drug development.

This compound: Chemical Structure and Biological Significance

This compound, with the chemical formula C17H30, is the primary trail pheromone utilized by Monomorium pharaonis.[4] It is synthesized in the Dufour's gland, an exocrine gland associated with the sting apparatus in female Hymenoptera.[1][4] The release of this compound by foraging ants creates a chemical trail that recruits nestmates to food sources, enabling the establishment of efficient and persistent foraging routes.[4] The chemical structure of this compound, (3S,4R)-3,4,7,11-tetramethyl-6,10-tridecadienal, is notably similar to that of insect juvenile hormone II, suggesting a shared evolutionary and biosynthetic origin.[1]

A Hypothetical Genetic Pathway for this compound Biosynthesis

While the precise genetic pathway for this compound biosynthesis in M. pharaonis has yet to be experimentally elucidated, its structural similarity to juvenile hormone (JH) allows for the formulation of a robust hypothetical pathway based on the well-characterized insect JH biosynthesis route.[5][6] This pathway begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce the core sesquiterpenoid skeleton, which is then further modified.

The proposed enzymatic steps are as follows:

-

Mevalonate Pathway: The initial steps likely mirror the canonical mevalonate pathway for isoprenoid precursor synthesis.

-

Sesquiterpenoid Synthesis: The C15 intermediate, farnesyl pyrophosphate (FPP), is the likely direct precursor to the this compound backbone.

-

Backbone Modification: A series of enzymatic modifications, including methylation and oxidation, are required to convert FPP to the final this compound structure.

Below is a diagram illustrating this proposed biosynthetic pathway.

Candidate Genes in the Monomorium pharaonis Genome

The availability of a high-quality, chromosome-level genome assembly for M. pharaonis provides a powerful tool for identifying candidate genes that may encode the enzymes in the proposed this compound biosynthesis pathway.[3][7] By performing homology searches using known insect JH biosynthesis genes, we can pinpoint potential orthologs in the M. pharaonis genome. The KEGG database also provides annotated pathways, such as fatty acid biosynthesis, which may share enzymes with the this compound pathway.[8]

Table 1: Candidate Genes for this compound Biosynthesis in Monomorium pharaonis

| Proposed Enzymatic Step | Enzyme Family | Putative Function in this compound Synthesis | Homology Search Term (Example) |

| Mevalonate Pathway | HMG-CoA synthase | Precursor synthesis | hydroxymethylglutaryl-CoA synthase |

| Mevalonate kinase | Precursor synthesis | mevalonate kinase | |

| IPP isomerase | Isoprenoid precursor isomerization | isopentenyl-diphosphate delta-isomerase | |

| Sesquiterpenoid Synthesis | Farnesyl pyrophosphate synthase | Formation of the C15 backbone | farnesyl pyrophosphate synthase |

| Backbone Modification | Methyltransferase | Addition of methyl groups to the backbone | juvenile hormone acid O-methyltransferase |

| Cytochrome P450 monooxygenase | Oxidation and functional group modification | cytochrome P450 | |

| Aldehyde dehydrogenase | Final conversion to the aldehyde | aldehyde dehydrogenase |

Experimental Protocols for Pathway Validation

The validation of the hypothetical this compound biosynthesis pathway requires a multi-pronged approach combining transcriptomics, gene silencing, and biochemical assays.

Dufour's Gland Transcriptomics

Objective: To identify genes that are highly expressed in the Dufour's gland, the site of this compound synthesis.

Methodology:

-

Gland Dissection: Dissect Dufour's glands from M. pharaonis workers under a stereomicroscope in cold sterile PBS.

-

RNA Extraction: Immediately transfer dissected glands into TRIzol reagent and homogenize. Extract total RNA following the manufacturer's protocol. Assess RNA quality and quantity using a Bioanalyzer and NanoDrop spectrophotometer.

-

Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA using a low-input RNA-seq library preparation kit. Perform high-throughput sequencing (e.g., Illumina NovaSeq) to generate a comprehensive transcriptome of the Dufour's gland.

-

Bioinformatic Analysis: Assemble the transcriptome de novo or map reads to the M. pharaonis reference genome. Perform differential expression analysis comparing the Dufour's gland transcriptome to that of other tissues (e.g., fat body, brain) to identify gland-specific or highly upregulated genes. Candidate genes from Table 1 that are highly expressed in the Dufour's gland are prime targets for further investigation.

Functional Validation using RNA Interference (RNAi)

Objective: To confirm the function of candidate genes in this compound production by silencing their expression.

Methodology:

-

dsRNA Synthesis: Synthesize double-stranded RNA (dsRNA) targeting the candidate gene and a control gene (e.g., GFP).

-

Injection: Inject worker ants with the dsRNA solution.

-

Gene Expression Analysis: After a suitable incubation period, perform qRT-PCR on dissected Dufour's glands to confirm the knockdown of the target gene.

-

Pheromone Analysis: Extract the contents of the Dufour's gland from both experimental and control ants and analyze by gas chromatography-mass spectrometry (GC-MS) to quantify this compound levels. A significant reduction in this compound in the experimental group would confirm the gene's role in its biosynthesis.

Future Directions and Conclusion

The study of the genetic basis of this compound production in Monomorium pharaonis is still in its nascent stages. While a hypothetical pathway can be proposed based on existing knowledge, direct experimental evidence is currently lacking. Future research should prioritize the transcriptomic and proteomic analysis of the Dufour's gland to identify the specific enzymes involved. Subsequent functional validation of these enzymes through techniques like RNAi and CRISPR-Cas9-mediated gene editing will be crucial for definitively elucidating the this compound biosynthetic pathway. A thorough understanding of this pathway will not only provide fundamental insights into insect chemical communication but also pave the way for the development of innovative and environmentally benign methods for the control of this globally significant pest.

References

- 1. Comparative genomics of insect juvenile hormone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High-quality chromosome-level genome assembly and full-length transcriptome analysis of the pharaoh ant Monomorium pharaonis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dufour's gland - Wikipedia [en.wikipedia.org]

- 5. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-quality chromosome-level genome assembly and full-length transcriptome analysis of the pharaoh ant Monomorium pharaonis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KEGG PATHWAY: Fatty acid biosynthesis - Monomorium pharaonis (pharaoh ant) [kegg.jp]

The Ecological Significance of Faranal in Pharaoh Ant (Monomorium pharaonis) Colony Foraging and Organization: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the ecological significance of Faranal, the primary trail pheromone of the Pharaoh ant, Monomorium pharaonis. Intended for researchers, scientists, and drug development professionals, this document details the crucial role of this compound in orchestrating colony-level foraging behavior, facilitating efficient resource exploitation, and maintaining the intricate social organization of this highly successful invasive species.

Executive Summary

This compound, a sesquiterpenoid aldehyde, is the definitive trail pheromone produced in the Dufour's gland of the Pharaoh ant, Monomorium pharaonis.[1][2] This chemical signal is fundamental to the species' ecological success, enabling coordinated foraging efforts, recruitment of nestmates to food sources, and the establishment of complex and persistent trail networks.[1][3] Understanding the biosynthesis of this compound, the signal transduction pathway upon its perception, and the quantitative effects it has on ant behavior is critical for developing novel and targeted pest management strategies. This guide summarizes the current scientific understanding of this compound's role, presents key quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the associated biological pathways and experimental workflows.

Quantitative Data on this compound-Mediated Foraging Behavior

The influence of this compound on the foraging dynamics of M. pharaonis is quantifiable through various metrics, including recruitment rates, trail longevity, and the number of foragers, which are influenced by factors such as food quantity and distance.

Table 1: Recruitment Dynamics in Response to Food Source Characteristics

| Parameter | 20 cm Distance | 40 cm Distance | 60 cm Distance | 0.95g Food Quantity | 1.85g Food Quantity | 3.7g Food Quantity |

| Number of Recruited Ants | Lower | Moderate | Higher[3] | ~25[3] | ~35[3] | ~40[3] |

| Time to Recruitment | Lower | Moderate | Higher[3] | Higher | Moderate | Lower[3] |

| Number of Foraging Trails | 1 | 1, may split to 2[3] | 1, may split to 2 | 1[3] | 2[3] | Not specified |

Table 2: Longevity and Decay of this compound Trails

| Substrate | Pheromone Half-life | Time to Decay to 50% Choice |

| Polycarbonate Plastic | ~9 minutes[4][5] | ~25 minutes[4][5] |

| Newspaper | ~3 minutes[4][5] | ~8 minutes[4][5] |

Table 3: Persistence of Foraging Trails Based on Traffic

| Number of Ant Passages | Time After Which Trail Could Be Re-established (50% probability) |

| 1000 - 2000 | 24 hours[6] |

| 4000 - 8000 | 48 hours[6] |

Experimental Protocols

Trail-Following Bioassay

This protocol is designed to quantitatively assess the behavioral response of M. pharaonis workers to artificial trails of this compound.

Materials:

-

Y-shaped bifurcation trail setup (e.g., on a glass plate or paper).

-

Synthetic this compound of known concentrations.

-

Solvent (e.g., hexane).

-

Micropipette.

-

Foraging arena connected to a M. pharaonis colony.

-

Video recording equipment.

-

Behavioral analysis software.

Procedure:

-

Colony Preparation: Maintain a healthy M. pharaonis colony with a stable population and provide a consistent food source. Prior to the experiment, lightly starve the colony to encourage foraging behavior.

-

Artificial Trail Creation:

-

Prepare serial dilutions of synthetic this compound in the chosen solvent to achieve a range of concentrations.

-

Using a micropipette, carefully apply a consistent volume of a specific this compound concentration along one arm of the Y-bifurcation.

-

Apply an equal volume of the pure solvent to the other arm of the bifurcation to serve as a control. .

-

-

Behavioral Observation:

-

Introduce foraging ants to the base of the Y-bifurcation.

-

Record the number of ants choosing the this compound-treated arm versus the solvent control arm over a defined period (e.g., 5-10 minutes).

-

Analyze the video recordings to quantify various behavioral parameters such as walking speed, turning angles, and time spent on each arm.

-

-

Data Analysis:

-

Calculate the percentage of ants choosing the this compound-treated arm for each concentration.

-

Plot a dose-response curve to determine the optimal concentration for eliciting a strong trail-following response.

-

Statistically analyze the data to determine the significance of the observed preferences.

-

Deorphanization of this compound Olfactory Receptors (Putative Protocol)

This protocol outlines a potential workflow for identifying the specific olfactory receptor(s) for this compound in M. pharaonis, based on established methods for insect olfactory receptor deorphanization.

Materials:

-

M. pharaonis antennae.

-

RNA extraction kit.

-

Reverse transcription kit.

-

PCR reagents and primers for candidate odorant receptor (OR) genes.

-

Expression vector (e.g., for Xenopus oocytes or a Drosophila "empty neuron" system).

-

Cell culture or oocyte maintenance reagents.

-

Two-electrode voltage clamp or single-sensillum recording setup.

-

Synthetic this compound.

Procedure:

-

Candidate Gene Identification: Based on the M. pharaonis genome, identify putative odorant receptor genes.

-